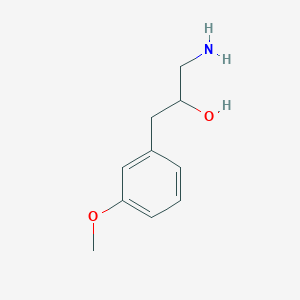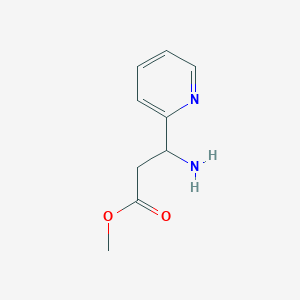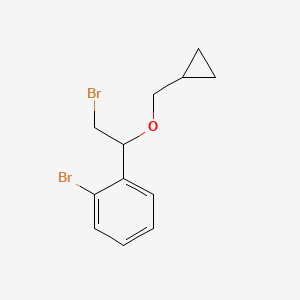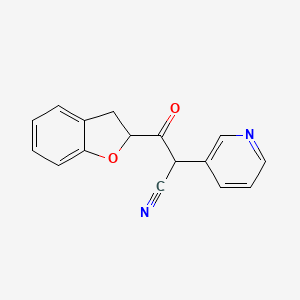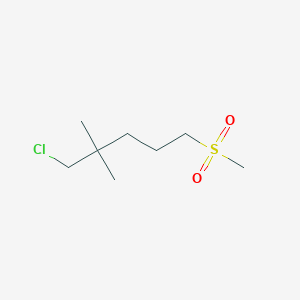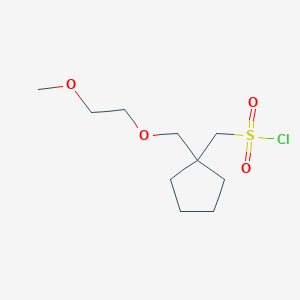
2-Ethyl-2-phenylmorpholinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-2-phenylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethyl group and a phenyl group attached to the morpholine ring, along with a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-phenylmorpholine hydrochloride typically involves the reaction of 2-ethylmorpholine with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Reagents: 2-ethylmorpholine, phenylmagnesium bromide, hydrochloric acid
Industrial Production Methods
Industrial production of 2-ethyl-2-phenylmorpholine hydrochloride may involve similar synthetic routes but on a larger scale. The process may include:
- Batch or continuous flow reactors
- Purification steps: Crystallization or recrystallization to obtain the pure hydrochloride salt
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding N-oxides.
- Reduction: Reduction reactions can lead to the formation of secondary amines.
- Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide or peracids
- Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
- Substitution: Alkyl halides or acyl halides
Major Products Formed
- Oxidation: N-oxides
- Reduction: Secondary amines
- Substitution: N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
2-ethyl-2-phenylmorpholine hydrochloride has several applications in scientific research, including:
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Explored as a potential therapeutic agent for various diseases.
- Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-ethyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethylmorpholine
- 2-phenylmorpholine
- N-ethylmorpholine
- N-phenylmorpholine
Uniqueness
2-ethyl-2-phenylmorpholine hydrochloride is unique due to the presence of both ethyl and phenyl groups on the morpholine ring, which can confer distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential biological activities compared to other morpholine derivatives.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
2-ethyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-12(10-13-8-9-14-12)11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H |
Clave InChI |
NJCNIOBBGISXIM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CNCCO1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


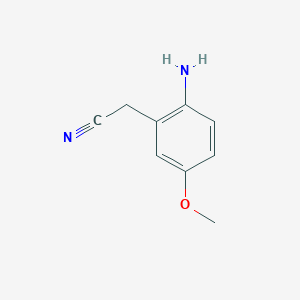
![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)
![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)
![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
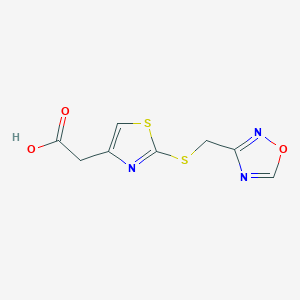
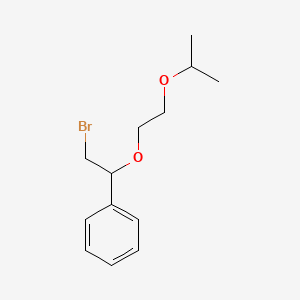

![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
